Cas no 872-05-9 (1-Decene)

A common chemical raw material,Present in petroleum processing distillates.Prepared by ethylene oligomerization,Also cleaved by paraffinC9ToC10Separated from the fraction.
mainuse to: Can be used as solvent,It can also be used to make flavor\spice\drug\dyestuff\grease\Raw materials of resins, etc,Also used for hydrogenation to decane.
1-Decene structure
1-Decene structure
1-Decene
872-05-9
C10H20
140.265803337097
MFCD00009577
40113
87575853

1-Decene Properties

Names and Identifiers

    • 1-Decene
    • Decylene
    • Decene-1
    • 1-DECEN FOR SYNTHESIS
    • 1-DECENE (100 ML )
    • 1-Decene100µg
    • Benzoyl-DL-leucline
    • BZ-DL-LEU-OH
    • DL-N-benzoylleucine
    • Leucine,N-benzoyl
    • N-benzoyl DL-leucine
    • N-BENZOYL LEUCINE
    • N-benzoyl-dl-leucine crystalline
    • N-Bz-leucine
    • rac-(2R*)-2-(Benzoylamino)-4-methylvaleric acid
    • rac-(2R*)-4-Methyl-2-(benzoylamino)valeric acid
    • rac-(R*)-N-Benzoyl-2-isobutylglycine
    • Dec-1-ene
    • DECENE-1
    • 1-Decene [Standard Material]
    • 1-Decene, ca. 95%
    • 1-Decene, ca 95%
    • 1-Decene, 96%, remainder isomers
    • 1-n-Decene
    • Dialen 10
    • Gulftene 10
    • Linealene 10
    • n-1-Decene
    • Neodene 10
    • NSC 62122
    • α-Decene
    • HSDB 1073
    • NSC62122
    • CCRIS 5718
    • EINECS 212-819-2
    • FT-0607692
    • 1-DECENE [STANDARD MATERIAL FOR GC]
    • Q151410
    • DTXSID8027329
    • CQ4IKK1766
    • T73018
    • N-Octyl-isothiazol-3-one
    • UNII-CQ4IKK1766
    • EINECS 272-492-7
    • LMFA11000311
    • EN300-384588
    • DECENE, 1-
    • EC 212-819-2
    • UNII-4U179ML4TJ
    • U333RI6EB7
    • Alkenes, C10-16 alpha-
    • 1-C10H20
    • alpha-Decene
    • 1-Decene, purum, >=95.0% (GC)
    • 37309-58-3
    • CHEMBL3187990
    • 672-05-9
    • Dialene 10
    • Tox21_200195
    • .alpha.-Decene
    • S0340
    • UNII-7O4U4C718P
    • UNII-75Y1X69O7I
    • NCGC00248557-01
    • 25189-70-2
    • 1-Decene, 94%
    • 1-Decene, >=97.0% (GC)
    • 4U179ML4TJ
    • D0028
    • 4YI0729529
    • 1-DECENE [HSDB]
    • 872-05-9
    • MFCD00009577
    • DTXCID507329
    • 75Y1X69O7I
    • F8881-0779
    • InChI=1/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H
    • n-Decylene
    • CAS-872-05-9
    • 7O4U4C718P
    • 1-DECENE MFC10 H20
    • NSC-62122
    • AHec-1-ene
    • W-107244
    • AKOS015902910
    • UNII-U333RI6EB7
    • Decene, n-
    • EC 500-183-1
    • NS00002641
    • 68037-01-4
    • UNII-4YI0729529
    • NCGC00257749-01
    • DECENE [INCI]
    • 1-Decene, analytical standard
    • CHEBI:87315
    • DB-056981
    • +Expand
    • MFCD00009577
    • AFFLGGQVNFXPEV-UHFFFAOYSA-N
    • 1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3
    • C=CCCCCCCCC
    • 1737236

Computed Properties

  • 140.15700
  • 0
  • 0
  • 7
  • 140.156501
  • 10
  • 64.4
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 5.7
  • 0
  • 0

Experimental Properties

  • 3.92300
  • 0.00000
  • n20/D 1.421(lit.)
  • Insoluble
  • 166.5-173.5 °C(lit.)
  • −66.3-−66 °C (lit.)
  • 1.6 mmHg ( 23.8 °C)
  • Fahrenheit: 111.2 ° f
    Celsius: 44 ° c
  • Colorless liquid [1]
  • Stable. Incompatible with strong oxidizing agents. Flammable.
  • Insoluble in water, soluble in ethanol \ ether [15]
  • 0.741 g/mL at 25 °C(lit.)

1-Decene Security Information

  • GHS02 GHS02 GHS07 GHS07 GHS08 GHS08
  • HE2071401
  • 1
  • 3
  • S36/37-S51-S62-S37-S16
  • III
  • R10; R38; R65
  • Xn Xn
  • UN 3295 3/PG 3
  • H226,H304,H315,H413
  • P301+P310,P331
  • dangerous
  • Flammable area
  • III
  • 10-50/53-65-66
  • Danger
  • Yes
  • 0.7-5.9%(V)
  • 3
  • 10-23

1-Decene Customs Data

  • 29012980
  • China Customs Code:

    2901299090

    Overview:

    2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported

    Summary:

    2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1-Decene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Isopropanol ;  24 h, 50 °C
Reference
Enhanced Dispersibility of Graphitic Carbon Nitride Particles in Aqueous and Organic Media via a One-Pot Grafting Approach
Kumru, Baris; et al, Langmuir, 2017, 33(38), 9897-9906

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Dopamine hydrochloride ,  Trichlorooxobis(triphenylphosphine)rhenium Solvents: Benzene ;  24 h, 170 °C
Reference
New solid oxo-rhenium and oxo-molybdenum catalysts for the deoxydehydration of glycols to olefins
Sharkey, Bryan E.; et al, Catalysis Today, 2018, 310, 86-93

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Rhenium(1+), dioxotetrakis(pyridine)-, chloride (1:1), (OC-6-12)- Solvents: Benzene ;  16 h, 150 °C
Reference
Elemental Reductants for the Deoxydehydration of Glycols
McClain, James Michael III; et al, ACS Catalysis, 2014, 4(7), 2109-2112

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Formic acid ;  20 min, rt; rt → 240 °C; 230 - 240 °C; 240 °C → rt; 20 min, rt; rt → 240 °C; 230 - 240 °C; 240 °C → rt; 20 min, rt; rt → 240 °C; 230 - 240 °C
Reference
An efficient didehydroxylation method for the biomass-derived polyols glycerol and erythritol. Mechanistic studies of a formic acid-mediated deoxygenation
Arceo, Elena; et al, Chemical Communications (Cambridge, 2009, (23), 3357-3359

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dimethyl sulfoxide ,  Palladium Solvents: Hexane ;  30 min, 1 atm, 30 °C
Reference
Highly efficient Pd/SiO2-dimethyl sulfoxide catalyst system for selective semi-hydrogenation of alkynes
Takahashi, Yusuke; et al, Chemistry Letters, 2011, 40(4), 405-407

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Gold (Titanium oxide composites) ,  Titania Solvents: Acetone ;  3 h, rt
Reference
Heterogeneous Gold-Catalyzed Selective Semireduction of Alkynes using Formic Acid as Hydrogen Source
Li, Shu-Shuang; et al, Advanced Synthesis & Catalysis, 2016, 358(9), 1410-1416

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: tert-Butanol ,  Hexamethylphosphoramide ,  Potassium Solvents: Diethyl ether ;  0 °C; 3 h, 0 °C
1.2 Reagents: Water
Reference
Avoiding Olefin Isomerization During Decyanation of Alkylcyano α,ω-Dienes: A Deuterium Labeling and Structural Study of Mechanism
Rojas, Giovanni; et al, Journal of Organic Chemistry, 2008, 73(13), 4962-4970

Synthetic Circuit 8

Reaction Conditions
Reference
Reaction of oxiranes with lithium: deoxygenation leading to olefins
Gurudutt, K. N.; et al, Tetrahedron Letters, 1980, 21(12), 1173-4

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Titanocene dichloride ,  Indium Solvents: Tetrahydrofuran ;  10 min, rt
Reference
Mild and efficient deoxygenation of epoxides with bis(cyclopentadienyl)titanium(IV) dichloride-indium system
Choi, Kwang Hyun; et al, Bulletin of the Korean Chemical Society, 2005, 26(10), 1495-1496

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Diethylzinc Catalysts: Bis(acetylacetonato)nickel Solvents: Hexane ,  1,2-Dimethoxyethane ;  48 h, 80 °C
Reference
Nickel-catalyzed deoxygenation of oxiranes: Conversion of epoxides to alkenes
Mori, Takamichi; et al, Tetrahedron Letters, 2020, 61(8),

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel
Reference
Dichlorobis(triphenylphosphine)-nickel(II)
Luh, Tien-Yau; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-11

Synthetic Circuit 12

Reaction Conditions
Reference
Synthesis of alkenes by metal-mediated coupling reactions
Alonso, D. A.; et al, Science of Synthesis, 2010, 47, 439-479

Synthetic Circuit 13

Reaction Conditions
Reference
Product subclass 11: Grignard reagents with transition metals
Takahashi, T.; et al, Science of Synthesis, 2004, 7, 597-628

Synthetic Circuit 14

Reaction Conditions
Reference
Reaction of organomagnesium reagents with quaternary allyl ammonium salts with catalysis by copper(I) salts
Commercon-Bourgain, Monique; et al, Comptes Rendus des Seances de l'Academie des Sciences, 1977, 285(5), 211-12

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Di-μ-bromodicopper Solvents: Diethyl ether
Reference
Organocopper reagents: substitution, conjugate addition, carbo/metallocupration, and other reactions
Lipshutz, Bruce H.; et al, Organic Reactions (Hoboken, 1992, 41,

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Vinyllithium
Eisenhart, Eric K.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-4

Synthetic Circuit 17

Reaction Conditions
Reference
Synthesis of alkenes from other alkenes without isomerization
Yus, M.; et al, Science of Synthesis, 2010, 47, 1095-1109

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Thorium oxide (ThO2) ,  Alumina Solvents: Hexane ;  6 h, 5 MPa, 300 °C
Reference
Conversion of lipid into high-viscosity branched bio-lubricant base oil
Chen, Shuang; et al, Green Chemistry, 2020, 22(21), 7348-7354

Synthetic Circuit 19

Reaction Conditions
Reference
Reaction of aliphatic alcohols with sulfur and red phosphorus
Mazitova, F. N.; et al, Zhurnal Obshchei Khimii, 1980, 50(8), 1718-22

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Bis(η3-2-propenyl)nickel Solvents: Tetrahydrofuran ;  rt → -78 °C; -78 °C; -78 °C → -30 °C; 3 h, -30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Cross-coupling of alkyl halides with Grignard reagents using nickel and palladium complexes bearing η3-allyl ligand as catalysts
Terao, Jun; et al, Chemical Communications (Cambridge, 2007, (8), 825-827

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Isoprene ,  Lithium iodide Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ,  Decane ;  rt → -78 °C; -78 °C; 10 min, -78 °C → rt; 5 h, 50 °C; 50 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
The cobalt-catalyzed cross-coupling reaction of alkyl halides with alkyl Grignard reagents: a new route to constructing quaternary carbon centers
Iwasaki, Takanori; et al, Synthesis, 2014, 46(12), 1583-1592

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Isoprene ,  Cobalt chloride (CoCl2) ,  Lithium iodide Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 5 h, 50 °C; 50 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive
Iwasaki, Takanori; et al, Journal of the American Chemical Society, 2013, 135(26), 9604-9607

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Titanium isopropoxide ,  Bromo(1-methylethyl)magnesium Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
First synthesis of metalated titanacyclopropenes
Averbuj, Claudia; et al, Synlett, 1999, (12), 1939-1941

Synthetic Circuit 24

Reaction Conditions
1.1 Solvents: Pentane
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Uranium-mediated methylenation of carbonyl compounds
Dormond, Alain; et al, Journal of Organic Chemistry, 1987, 52(4), 688-9

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Hydrogen sulfide Catalysts: Methyltrioxorhenium Solvents: Acetonitrile-d3
1.2 Reagents: Triphenylphosphine
Reference
Stereospecific rhenium catalyzed desulfurization of thiiranes
Jacob, Josemon; et al, Chemical Communications (Cambridge), 1999, (11), 1003-1004

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Tributyltin oxide ,  Cesium fluoride Catalysts: 18-Crown-6 Solvents: Acetonitrile
Reference
Organosulfur chemistry. Part 55. Fluorodestannylation. A powerful technique to liberate anions of oxygen, sulfur, selenium, and carbon
Harpp, David N.; et al, Journal of the American Chemical Society, 1988, 110(23), 7737-45

Synthetic Circuit 27

Reaction Conditions
Reference
Synthesis of alkenes by elimination reactions
Kostikov, R. R.; et al, Science of Synthesis, 2010, 47, 771-881

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Titanocene dichloride ,  Iron Solvents: Ethanol
Reference
Study of Cp2TiCl2/Fe-initiated addition of 2-halotetrafluoroethyl iodides to alkynes and alkenes
Hu, Chang Ming; et al, Chinese Chemical Letters, 1993, 4(10), 853-4

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Butyllithium ,  Zirconocene, dichloride Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 3 - 5 h, -78 °C → rt; rt → -20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C; -20 °C → rt
Reference
From vinyl sulfides, sulfoxides and sulfones to vinyl zirconocene derivatives
Farhat, Shahera; et al, Tetrahedron, 2004, 60(6), 1329-1337

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Cyclohexylamine Solvents: Ethanol
Reference
2-Haloalkylphosphonic acids: a new class of phosphorylating agent
Maynard, Judith A.; et al, Proceedings of the Chemical Society, 1963, 61, 61-2

Synthetic Circuit 31

Reaction Conditions
1.1 Reagents: [(1,2-η)-1-Butene]bis(η5-2,4-cyclopentadien-1-yl)zirconium Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
From vinyl sulfides, sulfoxides, and sulfones to vinyl transition metal complexes
Farhat, Shahera; et al, Angewandte Chemie, 2002, 41(8), 1410-1413

1-Decene Raw materials

1-Decene Related Literature